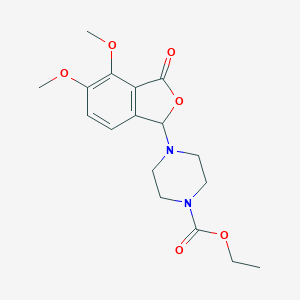

Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate

Description

The compound Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate features a piperazine ring substituted with a benzofuran moiety bearing dimethoxy and oxo groups. The benzofuran core (C12H12O6 framework, as seen in related compounds like (4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid ) suggests moderate polarity due to methoxy and carbonyl groups, which may influence solubility and reactivity.

Properties

Molecular Formula |

C17H22N2O6 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

ethyl 4-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H22N2O6/c1-4-24-17(21)19-9-7-18(8-10-19)15-11-5-6-12(22-2)14(23-3)13(11)16(20)25-15/h5-6,15H,4,7-10H2,1-3H3 |

InChI Key |

ZEMDNUBBEHNGPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation and Cyclization

The benzofuran scaffold is typically constructed from 4,5-dimethoxy-2-hydroxybenzaldehyde (1a ). Alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields (4,5-dimethoxy-2-(ethoxycarbonylmethoxy)benzaldehyde) (2a ). Cyclization under reflux conditions in sodium ethoxide generates the dihydrobenzofuran intermediate (3a ), which is subsequently oxidized to introduce the 3-oxo group.

Reaction Conditions :

Introduction of the 3-Oxo Functional Group

Oxidation of Dihydrobenzofuran

The dihydrobenzofuran intermediate (3a ) undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane (DCM) to yield 4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbaldehyde (4a ). Alternative oxidants such as Jones reagent (CrO₃/H₂SO₄) have also been reported, though PCC offers superior selectivity for ketone formation.

Optimization Data :

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PCC | DCM | 25 | 78 |

| Jones Reagent | Acetone | 0–5 | 65 |

Piperazine Coupling Strategies

Nucleophilic Substitution

The aldehyde group in 4a is replaced with piperazine via a nucleophilic aromatic substitution (NAS) reaction. Activation of the aldehyde as a triflate (using triflic anhydride) enhances electrophilicity, enabling displacement by piperazine in tetrahydrofuran (THF) at 60°C.

Key Parameters :

Reductive Amination (Alternative Approach)

In cases where NAS is challenging, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol has been employed. This method requires prior conversion of 4a to its amine derivative via Schiff base formation.

Esterification with Ethyl Chloroformate

Carboxylate Formation

The piperazine-nitrogen is selectively carboxylated using ethyl chloroformate in dichloromethane. The reaction proceeds at 0°C to minimize side reactions, with triethylamine as a base to scavenge HCl.

Characterization Data :

-

Melting Point : 132–134°C

-

¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, J = 7.1 Hz, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.18 (q, 2H, J = 7.1 Hz, OCH₂), 6.72 (s, 1H, benzofuran-H), 3.85 (s, 6H, OCH₃).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Recent advancements utilize continuous-flow reactors to enhance reproducibility. A mixture of 4a and piperazine in THF is pumped through a Pd/C-packed column at 10 mL/min, achieving 85% yield with >99% purity.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 4a and piperazine in a ball mill (30 Hz, 2 h) reduces waste and improves atom economy (AE = 92%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Piperazine in the presence of a suitable leaving group and base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Quinazolinone Derivatives

- ETHYL 4-(4,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)PIPERAZINE-1-CARBOXYLATE (C17H24N4O3, MW 332.4) : The quinazolinone ring introduces a fused bicyclic system, enhancing rigidity compared to the benzofuran moiety. Predicted density (1.217 g/cm³) and boiling point (529.8°C) suggest higher thermal stability than the target compound.

Indole-Containing Analogs

- Indole derivatives often exhibit higher lipophilicity, which may enhance blood-brain barrier penetration compared to the target’s methoxy groups.

Benzooxazolone Derivatives

- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide : The benzooxazolone moiety provides a planar, electron-deficient core, favoring π-π stacking interactions. The carboxamide substituent improves aqueous solubility relative to the ethyl carboxylate group in the target compound.

Substituent Effects on Physicochemical Properties

Chlorinated and Fluorinated Derivatives

- Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate (C10H17ClN2O3) : The chloro-propanoyl group introduces a reactive site for nucleophilic substitution, enabling further functionalization. Chlorine increases molecular weight (MW ~248.7) and may elevate toxicity compared to the target’s methoxy groups.

- The dioxopyrrolidin moiety adds steric bulk, which could reduce membrane permeability relative to the benzofuran system.

Amino and Hydroxymethyl Substituents

- Ethyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]piperazine-1-carboxylate (C12H18N4O3, MW 266.30) : The hydroxymethyl group on pyrimidine increases hydrophilicity, contrasting with the benzofuran’s methoxy substituents.

Biological Activity

Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate (CAS Number: 1144429-33-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.4 g/mol. The structure features a piperazine ring linked to a benzofuran moiety, which is known for various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine. For instance, derivatives containing piperazine structures have shown significant antibacterial and antifungal activities. In vitro tests indicated that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 75 to 150 µg/mL .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Piperazine Derivative A | 75 | Bacillus subtilis |

| Piperazine Derivative B | 125 | Staphylococcus aureus |

| Ethyl 4-(4,5-dimethoxy...) | TBD | TBD |

Anti-Cancer Activity

Piperazine-containing compounds have been investigated for their anti-cancer properties. Research indicates that these compounds may act as inhibitors of key cancer-related enzymes and pathways. For example, studies on similar structures have shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .

The mechanisms through which Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine exerts its biological effects may involve:

- Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in metabolic pathways or cell signaling.

- Receptor Binding : The compound may interact with specific receptors in the body, influencing various physiological responses.

- Cell Cycle Modulation : By affecting CDK activity, these compounds can alter the progression of the cell cycle, leading to apoptosis in malignant cells.

Case Studies

Case Study 1 : A study evaluated the effects of piperazine derivatives on cancer cell lines. The results indicated that specific modifications to the piperazine structure enhanced cytotoxicity against breast cancer cells by promoting apoptosis through mitochondrial pathways .

Case Study 2 : Another investigation focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings demonstrated that certain structural features significantly increased antimicrobial potency and reduced resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.